2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione
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Overview
Description
2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core . This intermediate is then subjected to further functionalization to introduce the isoindoline-1,3-dione moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the spirocyclic nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-8-azaspiro[4.5]decan-1-one: A structurally related compound with similar reactivity and applications.
N-isoindoline-1,3-diones: A class of compounds with an isoindoline nucleus, known for their diverse chemical reactivity and biological activities.
Uniqueness
2-(2-Oxa-8-azaspiro[45]decan-4-yl)isoindoline-1,3-dione stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-(2-oxa-8-azaspiro[4.5]decan-4-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H18N2O3/c19-14-11-3-1-2-4-12(11)15(20)18(14)13-9-21-10-16(13)5-7-17-8-6-16/h1-4,13,17H,5-10H2 |
InChI Key |
SURWEJASTIZJOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12COCC2N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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